1,4-Dinitrosopiperazina

Descripción general

Descripción

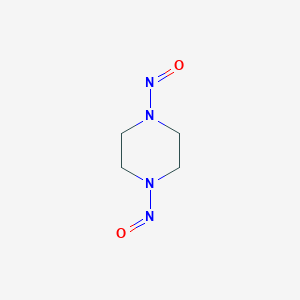

1,4-Dinitrosopiperazine is a chemical compound with the molecular formula C4H8N4O2. It is a derivative of piperazine, where two nitroso groups are attached to the nitrogen atoms in the piperazine ring. This compound is known for its potential carcinogenic properties and is often studied in the context of environmental and health sciences.

Aplicaciones Científicas De Investigación

1,4-Dinitrosopiperazine has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of nitroso compounds in various chemical reactions.

Biology: In biological research, 1,4-Dinitrosopiperazine is used to investigate its effects on cellular processes and its potential role as a carcinogen.

Medicine: Although not used therapeutically, 1,4-Dinitrosopiperazine is studied for its potential toxicological effects.

Industry: In industrial applications, 1,4-Dinitrosopiperazine is used to study the stability and degradation pathways of nitroso compounds.

Mecanismo De Acción

Target of Action

1,4-Dinitrosopiperazine (DNP) is a carcinogen that specifically targets nasopharyngeal epithelium . It has been found to facilitate the metastasis of nasopharyngeal carcinoma (NPC) . The primary target of DNP is the protein LYRIC, which is phosphorylated at serine 568 .

Mode of Action

DNP interacts with its target, LYRIC, through protein phosphorylation . Phosphorylation is a common way of regulating protein function and is involved in many cellular processes. In the case of DNP, it phosphorylates LYRIC at serine 568 . This interaction and the resulting changes contribute to the promotion of NPC metastasis .

Biochemical Pathways

DNP regulates multiple signaling pathways through protein phosphorylation, including the LYRIC pathway .

Pharmacokinetics

It is known that dnp can be administered via injection into the tail veins . More research is needed to fully understand the ADME properties of DNP and their impact on its bioavailability.

Result of Action

The result of DNP’s action is the facilitation of NPC metastasis . This is achieved through the phosphorylation of LYRIC at serine 568 . In vivo studies have shown that DNP treatment results in higher expression of phospho-LYRIC in metastatic tumors compared to untreated control mice .

Análisis Bioquímico

Cellular Effects

1,4-Dinitrosopiperazine is a carcinogen that targets nasopharyngeal epithelium and promotes nasopharyngeal carcinoma (NPC) metastasis . It modulates various signaling pathways via protein phosphorylation, notably phosphorylating LYRIC at serine 568 .

Dosage Effects in Animal Models

In animal models, specifically male F344 rats, epithelial lesions in the nasal cavity appeared as papillary and nodular hyperplasias progressing to invasive carcinomas during administration of 1,4-Dinitrosopiperazine at a dose of 0.01% in the drinking water .

Métodos De Preparación

1,4-Dinitrosopiperazine can be synthesized through various methods. One common synthetic route involves the nitrosation of piperazine. This process typically uses nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent the formation of unwanted by-products .

In industrial settings, the production of 1,4-Dinitrosopiperazine may involve more sophisticated techniques to ensure high yield and purity. These methods often include the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Análisis De Reacciones Químicas

1,4-Dinitrosopiperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction of 1,4-Dinitrosopiperazine can lead to the formation of piperazine derivatives. Reducing agents such as lithium aluminum hydride are often used.

Substitution: The nitroso groups in 1,4-Dinitrosopiperazine can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields nitro compounds, while reduction results in amine derivatives .

Comparación Con Compuestos Similares

1,4-Dinitrosopiperazine is similar to other nitrosamines and nitramines, such as N-nitrosodimethylamine and N-nitrosodiethylamine. it is unique in its structure, having two nitroso groups attached to a piperazine ring. This structural feature contributes to its distinct chemical reactivity and biological effects .

Similar compounds include:

- N-nitrosodimethylamine

- N-nitrosodiethylamine

- 1-nitroso-4-methylpiperazine

- 1-nitroso-4-ethylpiperazine

These compounds share some chemical properties with 1,4-Dinitrosopiperazine but differ in their specific reactivity and biological effects.

Propiedades

IUPAC Name |

1,4-dinitrosopiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSYEWGYAFFSSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1N=O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020527 | |

| Record name | Dinitrosopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow solid; [HSDB] | |

| Record name | 1,4-Dinitrosopiperazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2824 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SLIGHTLY SOL IN WATER, ACETONE; VERY SOL IN HOT ALCOHOL | |

| Record name | 1,4-DINITROSOPIPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5091 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00019 [mmHg] | |

| Record name | 1,4-Dinitrosopiperazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2824 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

PALE YELLOW PLATES FROM WATER | |

CAS No. |

140-79-4 | |

| Record name | N,N′-Dinitrosopiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dinitrosopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinitrosopiperazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperazine, 1,4-dinitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dinitrosopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dinitrosopiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DINITROSOPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GU48C6581I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-DINITROSOPIPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5091 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N'-dinitrosopiperazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041941 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

158 °C | |

| Record name | 1,4-DINITROSOPIPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5091 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

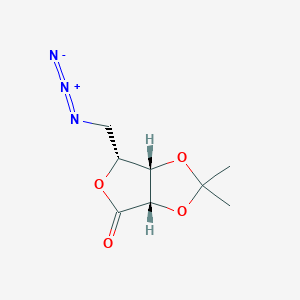

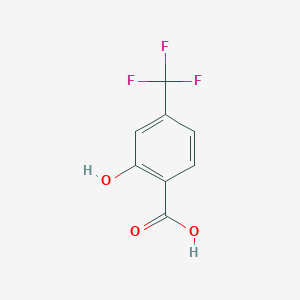

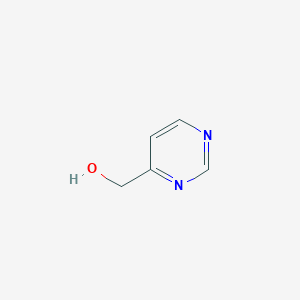

Feasible Synthetic Routes

Q1: What types of tumors does 1,4-dinitrosopiperazine induce in animal models?

A1: Studies have shown that 1,4-dinitrosopiperazine acts as a carcinogen in animal models. In rats, chronic administration through drinking water primarily induces tumors in the nasal cavity, including adenocarcinomas, adenosquamous cell carcinomas, and undifferentiated carcinomas []. The esophageal tract is another target, with studies showing the development of esophageal tumors in rats after exposure to DNPI [].

Q2: How does the carcinogenicity of 1,4-dinitrosopiperazine compare to other nitrosamines?

A2: Research suggests that 1,4-dinitrosopiperazine demonstrates significant mutagenicity, though generally lower than its N-nitrosamine counterparts. In vitro assays comparing the mutagenicity of various nitrosamines and nitramines revealed that while DNPI exhibited mutagenic properties, it was less potent than N-nitrosodimethylamine (NDMA) and N-nitrosomorpholine [].

Q3: Are there any specific anatomical sites within the nasal cavity where DNPI-induced tumors are more likely to develop?

A3: Yes, research indicates that different histological types of DNPI-induced lesions tend to exhibit site specificity within the nasal cavity. For instance, nodular hyperplasia, considered a precursor to carcinoma, is predominantly found in the ethmoturbinate. In contrast, papillary hyperplasia and papillomas are more frequently observed in the nasoturbinate and maxilloturbinate regions [].

Q4: Has 1,4-dinitrosopiperazine shown any gender-specific effects in carcinogenicity studies?

A4: Yes, studies using mice models revealed a gender difference in susceptibility to DNPI. Male mice exhibited higher sensitivity to the carcinogenic effects of DNPI compared to female mice. Interestingly, female mice exposed to DNPI developed reticular cell neoplasm Type A of the uterus, with a higher incidence observed in the group receiving DNPI alone compared to the group receiving DNPI in combination with a saccharin-coated betel nut diet [].

Q5: How does 1,4-dinitrosopiperazine's chemical structure contribute to its properties?

A5: Computational studies provide valuable insights into the relationship between the structure and properties of DNPI. These studies delve into various aspects of DNPI, including its structural characteristics, vibrational assignments, chemical shifts, and electronic properties. By exploring donor-acceptor interactions, Mulliken atomic charges, and the molecular electrostatic potential surface (MESP), researchers can gain a deeper understanding of DNPI's behavior and its potential applications in various chemical contexts [, ].

Q6: Beyond its carcinogenic properties, what other biological effects does 1,4-dinitrosopiperazine exhibit?

A6: 1,4-dinitrosopiperazine has been shown to induce clastogenic activity, a type of genetic damage, in both Ehrlich ascites tumor cells and bone marrow cells of mice []. This finding underscores the potential genotoxic effects of DNPI beyond its established carcinogenicity.

Q7: Can 1,4-dinitrosopiperazine be formed in vivo, and if so, how?

A7: Research suggests that the formation of 1,4-dinitrosopiperazine can occur in vivo, particularly in the context of nitrate exposure. One study investigated the renal excretion of DNPI in dogs as a potential indicator of in vivo nitrosamine formation []. While the specifics of this formation process require further investigation, this finding highlights the potential for endogenous DNPI synthesis under specific conditions.

Q8: How is 1,4-dinitrosopiperazine synthesized in a laboratory setting?

A8: One established method for the synthesis of 1,4-dinitrosopiperazine involves the use of dinitrogen tetraoxide. This reagent facilitates the nitrosolysis of aliphatic tertiary amines, leading to the formation of nitrosamines like DNPI. This reaction typically occurs in carbon tetrachloride at temperatures ranging from 0 to 45 °C [].

Q9: What are the implications of 1,4-dinitrosopiperazine formation in amine-based carbon capture and storage?

A9: Amine-based carbon capture and storage technologies, while promising for mitigating CO2 emissions, face concerns regarding the potential formation of harmful byproducts like N-nitrosamines and N-nitramines. The presence of NOx in flue gas, when reacting with amines used in these technologies, can lead to the formation of DNPI, posing potential risks to air and water quality [].

Q10: What analytical techniques are employed to study 1,4-dinitrosopiperazine?

A10: Various analytical techniques are used to study and characterize 1,4-dinitrosopiperazine, including spectroscopic methods. The structure of DNPI has been elucidated using techniques like X-ray crystallography, providing insights into its molecular geometry [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B30103.png)

![1-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B30130.png)

![(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol](/img/structure/B30131.png)

![(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30141.png)